2-[(4,6-Dimethylpyrimidin-2-yl)amino]-5-methylbenzoic acid
Overview
Description
2-[(4,6-Dimethylpyrimidin-2-yl)amino]-5-methylbenzoic acid is a compound that belongs to the class of pyrimidine derivatives. Pyrimidines are diazine compounds produced by substituting two nitrogen atoms at positions 1 and 3 of a six-membered ring (1,3-diazine). This compound is known for its wide range of biological activities and is used in various chemical and medicinal applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]-5-methylbenzoic acid involves the condensation of β-dicarbonyl and amine compounds. One common method includes the use of microwave irradiation to facilitate the reaction. For example, the synthesis of ethyl (S)-2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate involves the reaction of (S)-N-α-benzoyl-l-arginine ethyl ester hydrochloride with acetylacetone under microwave irradiation .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(4,6-Dimethylpyrimidin-2-yl)amino]-5-methylbenzoic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols. Substitution reactions can result in a variety of substituted pyrimidine derivatives .
Scientific Research Applications
2-[(4,6-Dimethylpyrimidin-2-yl)amino]-5-methylbenzoic acid has numerous scientific research applications, including:
Chemistry: Used as a reagent for the synthesis of novel bioactive pyrimidine derivatives.
Biology: Studied for its potential biological activities, such as antibacterial, antifungal, and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, including anticancer and anti-inflammatory effects.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]-5-methylbenzoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit the enzymatic conversion of pteridine and p-aminobenzoic acid to dihydropteroic acid by competing with p-aminobenzoic acid for binding to dihydrofolate synthetase. This inhibition can disrupt the synthesis of tetrahydrofolic acid, which is essential for DNA synthesis and cell division .
Comparison with Similar Compounds
Similar Compounds
4-Amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide: This compound shares a similar pyrimidine structure and exhibits comparable biological activities.
Ethyl (S)-2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate: Another pyrimidine derivative with similar synthetic routes and applications.
Uniqueness
2-[(4,6-Dimethylpyrimidin-2-yl)amino]-5-methylbenzoic acid is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in scientific research further highlight its uniqueness .
Properties
IUPAC Name |
2-[(4,6-dimethylpyrimidin-2-yl)amino]-5-methylbenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-8-4-5-12(11(6-8)13(18)19)17-14-15-9(2)7-10(3)16-14/h4-7H,1-3H3,(H,18,19)(H,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYARHORIXYQXHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC(=CC(=N2)C)C)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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